molecular formula C10H8BrN3 B14833935 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine

6-Bromo-N-(pyridin-4-YL)pyridin-3-amine

Cat. No.: B14833935
M. Wt: 250.09 g/mol
InChI Key: SSTIYIKZCRIWCP-UHFFFAOYSA-N
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Description

6-Bromo-N-(pyridin-4-yl)pyridin-3-amine (CAS 1209459-96-0) is a brominated heterocyclic compound with the molecular formula C10H8BrN3 and a molecular weight of 250.09 g/mol . This amine-substituted pyridine derivative features a bromine atom and a pyridin-4-ylamino group, making it a valuable chemical intermediate in organic synthesis and medicinal chemistry research. While a specific mechanism of action for this precise molecule is not fully detailed in the literature, its structural features are common in compounds investigated for their biological activity. For instance, molecules containing aminopyridine cores have been explored as antagonists for ion channels like TRPV4, which is a target in pain research . Furthermore, related bromo-heterocyclic quinoline carboxamide derivatives have demonstrated promising anticancer potential through mechanisms that may involve enzyme inhibition . Researchers may find this compound useful as a building block for the synthesis of more complex molecules or as a candidate for in vitro biological screening. The presence of the bromine atom offers a reactive site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig aminations, to create diverse chemical libraries. This product is strictly For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8BrN3

Molecular Weight

250.09 g/mol

IUPAC Name

6-bromo-N-pyridin-4-ylpyridin-3-amine

InChI

InChI=1S/C10H8BrN3/c11-10-2-1-9(7-13-10)14-8-3-5-12-6-4-8/h1-7H,(H,12,14)

InChI Key

SSTIYIKZCRIWCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC2=CC=NC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine typically involves the bromination of pyridine derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated pyridine with a pyridin-4-ylboronic acid under palladium catalysis . The reaction is usually carried out in the presence of a base such as potassium carbonate in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is often achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N-(pyridin-4-YL)pyridin-3-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in cross-coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex molecules.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyridine rings.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl compounds, while nucleophilic substitution can introduce different functional groups into the molecule.

Mechanism of Action

The mechanism of action of 6-Bromo-N-(pyridin-4-YL)pyridin-3-amine involves its interaction with specific molecular targets. In medicinal chemistry, it often acts as an inhibitor of enzymes or receptors by binding to their active sites. This binding can block the normal function of the target, leading to therapeutic effects such as the inhibition of cancer cell proliferation or the modulation of neurological pathways .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs of 6-Bromo-N-(pyridin-4-yl)pyridin-3-amine and their distinguishing features:

Compound Name Core Structure Substituents Molecular Formula Key Properties/Notes Reference
6-Bromo-N-(pyridin-3-yl)quinolin-4-amine Quinoline Br at C6, pyridin-3-ylamine at C4 C${14}$H${10}$BrN$_3$ 40% yield; antimalarial potential
6-Bromo-2-fluoropyridin-3-amine Pyridine Br at C6, F at C2, NH$_2$ at C3 C$5$H$4$BrFN$_2$ Higher electronegativity due to F
6-Bromo-2,4-dimethylpyridin-3-amine Pyridine Br at C6, CH$_3$ at C2 and C4 C$7$H$9$BrN$_2$ Enhanced lipophilicity; 95% purity
6-Bromo-2-chloro-4-methylpyridin-3-amine Pyridine Br at C6, Cl at C2, CH$_3$ at C4 C$6$H$6$BrClN$_2$ Steric hindrance from Cl and CH$_3$
6-Bromo-N-(tetrahydro-2H-pyran-4-yl)isothiazolo[4,3-b]pyridin-3-amine Isothiazolo[4,3-b]pyridine Br at C6, THP-4-ylamine at C3 C${14}$H${16}$BrN$_3$OS Low yield (7%); kinase inhibitor candidate

Q & A

Q. What are the recommended synthetic routes for 6-Bromo-N-(pyridin-4-yl)pyridin-3-amine, and how can reaction conditions be optimized?

  • Methodological Answer : A robust synthesis involves cross-coupling reactions leveraging the bromine atom as a reactive site. For example:
  • Buchwald-Hartwig amination or Ullmann-type coupling using copper catalysts (e.g., CuBr) and bases like Cs₂CO₃ in polar aprotic solvents (e.g., DMSO) at 35–50°C for 48–72 hours .
  • Optimization Steps :
  • Monitor reaction progress via TLC or LC-MS.
  • Purify via column chromatography (e.g., ethyl acetate/hexane gradients) .
  • Critical Parameters :
ParameterOptimal Range
Temperature35–50°C
CatalystCuBr (0.1–0.2 equiv)
BaseCs₂CO₃ (3–4 equiv)
SolventDMSO or DMF

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

  • Methodological Answer :
  • ¹H/¹³C NMR : Assign peaks using DEPT-135/HSQC to resolve aromatic protons (δ 7.5–9.0 ppm for pyridine) and amine protons (broad singlet near δ 5.0 ppm). Confirm coupling patterns (e.g., meta-substitution on pyridine) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 250.0) with <2 ppm error .
  • X-ray Crystallography : Use SHELXL for refinement; resolve disorder using PART instructions and validate H-bonding networks (e.g., N–H···N interactions) .

Advanced Research Questions

Q. How can researchers resolve discrepancies between crystallographic data and spectroscopic results for this compound?

  • Methodological Answer :
  • Step 1 : Re-examine data collection parameters (e.g., resolution, Rint). If twinning is suspected (common in pyridine derivatives), use TWIN/BASF commands in SHELXL .
  • Step 2 : Cross-validate with DFT calculations (e.g., Gaussian09) to compare theoretical vs. experimental NMR shifts .
  • Case Study : A 0.2 Å bond length discrepancy in X-ray vs. DFT may indicate thermal motion; apply anisotropic displacement parameters (ADPs) during refinement .

Q. What strategies are employed to design derivatives of this compound for enhanced biological activity?

  • Methodological Answer :
  • Bromine Substitution : Replace Br with iodine (via Finkelstein reaction) or alkynes (Sonogashira coupling) for improved pharmacokinetics .
  • Pyridine Modification : Introduce electron-withdrawing groups (e.g., –NO₂) at the 2-position to modulate binding affinity .
  • Example Derivatives :
DerivativeSynthetic RouteApplication
6-Iodo analogHalogen exchange (KI, CuI)Radiolabeling studies
4-((Trimethylsilyl)ethynyl) variantSonogashira couplingKinase inhibition assays

Data Contradiction Analysis

Q. How should researchers address conflicting reactivity data in cross-coupling reactions involving the bromine substituent?

  • Methodological Answer :
  • Hypothesis Testing :

Byproduct Identification : Use GC-MS to detect homocoupling products (e.g., bipyridines) .

Catalyst Screening : Compare Pd vs. Cu catalysts; Pd(0) may reduce side reactions in Suzuki-Miyaura couplings .

  • Case Study : A 30% yield drop at 60°C vs. 50°C suggests thermal decomposition; optimize via lower temperatures and inert atmospheres .

Crystallography-Specific Challenges

Q. What are the best practices for refining high-twinned or low-resolution crystal structures of this compound?

  • Methodological Answer :
  • Twin Refinement : Use SHELXL’s TWIN command with a BASF parameter. For low-resolution data (≥1.0 Å), apply ISOR restraints to ADPs .
  • Validation Tools : Check Rfree via the PDB-REDO server and resolve outliers with MoPro .

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